(2R)-2-(benzylamino)-4-methylpentanoic acid
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Overview
Description
(S)-2-(Benzylamino)-4-methylpentanoic acid is a chiral α-amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Benzylamino)-4-methylpentanoic acid typically involves the stereoselective addition of a benzylamine group to a chiral glyoxylate-derived N-sulfinyl imine. This reaction is often facilitated by visible light-promoted photoredox catalysis, which allows for the use of carboxylic acids as radical precursors without prior derivatization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale photoredox catalysis, utilizing near-stoichiometric amounts of the imine and the acid radical precursor in combination with a catalytic amount of an organic acridinium-based photocatalyst .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Benzylamino)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylamine group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
(S)-2-(Benzylamino)-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S)-2-(Benzylamino)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamine group can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or modulation of biological pathways. This compound may also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid: Known for its unique structure and reactivity, often used in cycloaddition and acylation reactions
α-Amino Acids: Share structural similarities but differ in side chain composition and reactivity.
Uniqueness
(S)-2-(Benzylamino)-4-methylpentanoic acid is unique due to its chiral nature and the presence of a benzylamine group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
(2R)-2-(benzylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C13H19NO2/c1-10(2)8-12(13(15)16)14-9-11-6-4-3-5-7-11/h3-7,10,12,14H,8-9H2,1-2H3,(H,15,16)/t12-/m1/s1 |
InChI Key |
ZJOWTIPPMQBTTA-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C(=O)O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
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